molecular formula C22H21F2IN4O5S B10835901 Pyridic ketone derivative 1

Pyridic ketone derivative 1

Cat. No.: B10835901
M. Wt: 618.4 g/mol
InChI Key: ABFMVRPVXUKQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridic ketone derivative 1 is a compound belonging to the class of pyridine derivatives, which are nitrogen-containing heterocyclic compounds These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridic ketone derivative 1 typically involves the reaction of pyridine with a suitable ketone under controlled conditions. One common method is the Stetter reaction, which involves the nucleophilic addition of an aldehyde to an α,β-unsaturated ketone in the presence of a catalyst such as thiazolium-NHC or cyanide ions . The reaction is usually carried out in a solvent like dimethyl sulfoxide or ethanol, and the product is isolated through crystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of green solvents, such as water or ethanol, is also encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Pyridic ketone derivative 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Pyridic ketone derivative 1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridic ketone derivative 1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the case of its anticancer properties, this compound may induce apoptosis in cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Pyridic ketone derivative 1 can be compared with other similar compounds, such as:

Uniqueness: Its ability to undergo various chemical reactions and its promising biological activities make it a valuable compound for further research and development .

Properties

Molecular Formula

C22H21F2IN4O5S

Molecular Weight

618.4 g/mol

IUPAC Name

4-[3-(ethylsulfonylamino)-2-methylphenoxy]-5-fluoro-2-(2-fluoro-4-iodoanilino)-1-methyl-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C22H21F2IN4O5S/c1-4-35(32,33)28-14-6-5-7-16(11(14)2)34-19-17(20(26)30)21(29(3)22(31)18(19)24)27-15-9-8-12(25)10-13(15)23/h5-10,27-28H,4H2,1-3H3,(H2,26,30)

InChI Key

ABFMVRPVXUKQEQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=C(C(=CC=C1)OC2=C(C(=O)N(C(=C2C(=O)N)NC3=C(C=C(C=C3)I)F)C)F)C

Origin of Product

United States

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